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Cyclohexanone demonstrates significantly greater reactivity towards nucleophilic addition

reactions than cyclooctanone. This difference is primarily attributed to the interplay of ring

strain, torsional strain, and transannular strain within the cyclic structures. Experimental data on

the rates of reduction, a form of nucleophilic addition, quantitatively support this observation,

with cyclohexanone reacting considerably faster.

The enhanced reactivity of cyclohexanone can be understood by examining the change in

hybridization of the carbonyl carbon during a nucleophilic attack. The carbonyl carbon in

cyclohexanone is sp² hybridized with bond angles of approximately 120°. Upon nucleophilic

addition, this carbon becomes sp³ hybridized, adopting a tetrahedral geometry with ideal bond

angles of 109.5°. This transition to an sp³ hybridized state is favorable for the six-membered

ring as it relieves the torsional strain inherent in the planar sp² arrangement of the carbonyl

group and its adjacent atoms. In essence, the chair conformation of the resulting tetrahedral

intermediate is more stable and less strained than the initial cyclohexanone.

In contrast, cyclooctanone, a medium-sized ring, is characterized by significant transannular

strain, which arises from steric interactions between non-adjacent atoms across the ring. The

flexible conformations of cyclooctanone already accommodate some of this strain. However,

the transition to a tetrahedral intermediate upon nucleophilic addition does not offer the same

degree of strain relief as seen in cyclohexanone. In fact, the conformational adjustments

required in the eight-membered ring can lead to other unfavorable steric interactions, making

the transition state higher in energy and the reaction slower.
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Quantitative Analysis of Reactivity
While direct comparative kinetic data for a wide range of nucleophilic additions are sparse, the

relative rates of reduction with sodium borohydride, a common nucleophilic hydride donor,

provide a clear quantitative measure of this reactivity difference. Studies on the rates of

reduction of cyclic ketones have shown that cyclohexanone reacts significantly faster than

cyclooctanone. For instance, it has been noted that the reduction of cyclooctanone is

considerably slower than that of smaller, more strained rings, a direct consequence of the

transannular strain that destabilizes the transition state of the addition reaction.

Ketone
Relative Rate of Reduction
(with NaBH₄)

Key Factors Influencing
Reactivity

Cyclohexanone High
Relief of torsional strain upon

rehybridization from sp² to sp³.

Cyclooctanone Low

Significant transannular strain

in the ground state and

transition state.

Experimental Protocols
A representative experimental protocol for comparing the reactivity of cyclooctanone and

cyclohexanone is the formation of cyanohydrins. This reaction involves the nucleophilic addition

of a cyanide ion to the carbonyl carbon.

Cyanohydrin Formation
Objective: To compare the relative rates of cyanohydrin formation for cyclohexanone and

cyclooctanone.

Materials:

Cyclohexanone

Cyclooctanone

Potassium cyanide (KCN)
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Glacial acetic acid

Methanol

Ice bath

Magnetic stirrer and stir bar

Round-bottom flasks

Pipettes and burettes

Apparatus for titration (e.g., with silver nitrate solution)

Procedure:

Prepare equimolar solutions of cyclohexanone and cyclooctanone in methanol in separate

round-bottom flasks.

Prepare a solution of potassium cyanide in water, buffered with a small amount of glacial

acetic acid to generate HCN in situ. The pH should be maintained to ensure the presence of

free cyanide ions.[1][2]

Cool both ketone solutions to a constant temperature in an ice bath while stirring.

Initiate the reaction by adding a specific volume of the cyanide solution to each of the ketone

solutions simultaneously.

At regular time intervals, withdraw aliquots from each reaction mixture and quench the

reaction (e.g., by adding a known excess of a standard acid).

Determine the concentration of unreacted cyanide in the quenched aliquots by titration, for

example, with a standardized silver nitrate solution.

The rate of reaction can be determined by plotting the concentration of consumed cyanide

over time for both cyclohexanone and cyclooctanone.
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Expected Outcome: The rate of cyanide consumption, and thus the rate of cyanohydrin

formation, is expected to be significantly higher for cyclohexanone compared to

cyclooctanone.

Logical Framework for Reactivity
The factors influencing the reactivity of cyclic ketones in nucleophilic addition reactions can be

summarized in the following logical diagram.

Cyclohexanone Reactivity Cyclooctanone Reactivity

Cyclohexanone (sp² Carbonyl)

Relief of Torsional Strain

Favorable Transition to sp³ Tetrahedral Intermediate

Higher Reactivity

Nucleophilic Addition

Cyclooctanone (sp² Carbonyl)

Significant Transannular Strain

Unfavorable Conformational Changes in Transition State

Lower Reactivity

Click to download full resolution via product page

Caption: Factors governing the comparative reactivity of cyclohexanone and cyclooctanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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